Methyl 2-amino-4-fluoro-6-methylbenzoate: A Comprehensive Technical Guide on Physicochemical Properties and Drug Development Applications
Methyl 2-amino-4-fluoro-6-methylbenzoate: A Comprehensive Technical Guide on Physicochemical Properties and Drug Development Applications
Executive Summary & Strategic Relevance
In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold serves as a privileged pharmacophore for the development of diverse therapeutics, ranging from kinase inhibitors to antitubercular agents. Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) represents a highly specialized, tri-substituted derivative[1]. The strategic installation of a fluorine atom and a methyl group on the benzenoid core creates a unique steric and electronic microenvironment. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for drug development professionals.
Core Physicochemical Profiling
Understanding the baseline quantitative data of this intermediate is critical for predicting its behavior in downstream synthetic pathways and biological systems.
| Property | Value |
| IUPAC Name | Methyl 2-amino-4-fluoro-6-methylbenzoate |
| CAS Registry Number | 2091781-95-0[1] |
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 183.18 g/mol |
| SMILES String | COC(=O)c1c(C)cc(F)cc1N |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |
| Hydrogen Bond Acceptors | 3 (Ester oxygens, amine nitrogen) |
| Topological Polar Surface Area (TPSA) | 52.3 Ų |
Mechanistic Insights into Structural Features
As an application scientist, it is vital to look beyond the raw data and understand the causality of the molecule's structural features. The physicochemical behavior of methyl 2-amino-4-fluoro-6-methylbenzoate is governed by three primary functional modifications:
-
The C4-Fluorine Effect (Electronic Tuning): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+R) into the aromatic ring. This dual nature subtly reduces the basicity (pKa) of the adjacent C2-aniline group compared to non-fluorinated analogs. In drug design, this C-F bond is strategically placed to block cytochrome P450-mediated para-hydroxylation, thereby dramatically enhancing the metabolic stability of the resulting lead compound.
-
The C6-Methyl Group (Steric Shielding): The methyl group situated ortho to the methyl ester provides significant steric hindrance. This spatial crowding restricts the rotational freedom of the ester carbonyl. If this scaffold is utilized as a prodrug or a late-stage intermediate, this steric shield reduces its liability to rapid hydrolysis by non-specific plasma esterases, effectively tuning the pharmacokinetic half-life.
-
The C1-Methyl Ester (Lipophilicity & Reactivity): The esterification of the anthranilic acid masks the polar carboxylic acid, increasing the overall lipophilicity (LogP) and membrane permeability of the scaffold. Synthetically, it serves as a stable protecting group that can be selectively saponified or converted into amides during structure-activity relationship (SAR) campaigns.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.
Protocol A: Chromatographic Purity Validation (HPLC-UV/MS)
Rationale: Before utilizing this building block in complex cross-coupling reactions, confirming >95% purity is paramount. The presence of unreacted starting materials or regioisomers can poison palladium catalysts.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic ester while remaining compatible with reverse-phase mobile phases.
-
Mobile Phase Configuration:
-
Phase A: 0.1% Formic acid in HPLC-grade Water.
-
Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: The addition of formic acid lowers the pH of the mobile phase, ensuring the C2-amine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min.
-
Self-Validation & Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm. Concurrently run ESI+ mass spectrometry. The protocol is validated when a single sharp chromatographic peak is observed, corresponding to a mass-to-charge ratio (m/z) of 184.2 [M+H]+ .
Protocol B: Mechanochemical Cocrystallization for Solubility Enhancement
Rationale: Fluorinated anthranilic acid derivatives often exhibit poor aqueous solubility, which can hinder bioavailability. Mechanochemistry (Liquid-Assisted Grinding) is an efficient, green method to generate highly soluble polymer-based cocrystals[2].
-
Stoichiometric Mixing: Combine equimolar amounts of methyl 2-amino-4-fluoro-6-methylbenzoate and a co-former (e.g., Polyethylene glycol, PEG) in a 15 mL stainless-steel milling jar.
-
Liquid-Assisted Grinding (LAG): Add 10 µL of methanol per 100 mg of the powder mixture. Causality: The trace solvent acts as a molecular lubricant, dramatically accelerating the kinetics of cocrystal formation without dissolving the bulk material.
-
Milling: Mill the mixture at 25 Hz for 120 minutes using two 7 mm stainless steel balls[2].
-
Self-Validation (Thermal Analysis): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The protocol is validated if the DSC thermogram shows a single, sharp endothermic melting peak that is distinct from the melting points of the pure starting materials, confirming the formation of a new, unified crystalline lattice.
Biological Applications & Target Engagement
Fluorinated anthranilic acid derivatives are highly sought after in antibacterial drug discovery. Recent studies have demonstrated that functionalized anthranilic acids can act as direct inhibitors of MabA (FabG1) , an essential enzyme in the Type II fatty acid synthase (FAS-II) cycle of Mycobacterium tuberculosis[3]. Derivatization of the C2-amine and hydrolysis of the C1-ester allows these molecules to effectively bind to the active site of MabA, disrupting the synthesis of mycolic acids required for the mycobacterial cell wall.
Workflow from fluorinated anthranilate scaffold to optimized preclinical lead.
References
-
Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification . National Center for Biotechnology Information (PMC). Available at:[Link][3]
-
A Crystal and Particle Engineering Approach To Modulating the Properties of Polymer-Based Cocrystals . American Chemical Society (ACS). Available at:[Link][2]
